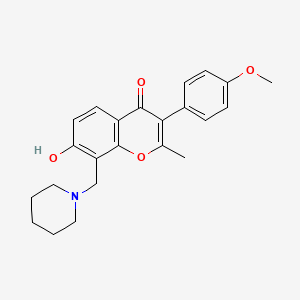

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of 3-phenylcoumarins. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Métodos De Preparación

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . The reaction conditions include the use of solvents such as ethanol or methanol, and the reaction is usually conducted at room temperature or slightly elevated temperatures . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced derivatives.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. One of the key targets is the mitochondrial enzyme Sirtuin 3 (SIRT3). The compound binds to the MnSODK68AcK-SIRT3 complex, promoting the deacetylation and activation of MnSOD, which plays a crucial role in protecting mitochondria from oxidative damage .

Comparación Con Compuestos Similares

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one can be compared with other similar compounds, such as:

7-hydroxycoumarin: Known for its natural fragrance and anti-tumor activity.

3-phenylcoumarin: Exhibits diverse pharmacological activities and serves as a scaffold for drug design.

7-hydroxy-3-(4’-methoxyphenyl) coumarin: Similar in structure and function, with applications in medicinal chemistry.

The uniqueness of this compound lies in its specific substitutions and the presence of the piperidinylmethyl group, which enhances its biological activity and potential therapeutic applications.

Actividad Biológica

7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, a hydroxycoumarin derivative, has garnered attention due to its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in the fields of cancer therapy, neuroprotection, and antimicrobial activity. This article compiles research findings, case studies, and a detailed analysis of the biological activity associated with this compound.

The molecular structure of this compound is characterized by several functional groups that contribute to its biological properties. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |

| InChI Key | DFMUKSQCEULYEC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)C4=CC=C(C=C4)OC |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.

- Antimicrobial Properties : Research indicates that it possesses antimicrobial effects against several bacterial strains, suggesting potential applications in treating infections.

- Cancer Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent.

Antioxidant Activity

A study evaluating the antioxidant capacity of various hydroxycoumarin derivatives found that this compound demonstrated a strong ability to reduce oxidative stress markers in vitro.

Antimicrobial Activity

In vitro tests revealed that this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, showcasing its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cancer Inhibition

The compound was evaluated for its cytotoxic effects on various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.5 |

| MCF-7 | 12.8 |

| A549 | 20.0 |

Case Studies

- Neuroprotective Effects : A study published in Molecules highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The results suggested that it could be beneficial in treating neurodegenerative diseases.

- Combination Therapy : Research indicated that when used in combination with conventional chemotherapeutic agents, this compound enhanced the efficacy of treatment while reducing side effects, thus providing a promising avenue for cancer therapy.

Propiedades

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-15-21(16-6-8-17(27-2)9-7-16)22(26)18-10-11-20(25)19(23(18)28-15)14-24-12-4-3-5-13-24/h6-11,25H,3-5,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDTUABZFUZSHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.